molecular formula C15H20N2O2 B5046440 (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol CAS No. 6035-04-7

(2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

Cat. No.: B5046440
CAS No.: 6035-04-7
M. Wt: 260.33 g/mol
InChI Key: RRKAECYBSGSPEA-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is an organic compound that features a complex structure combining a methoxyphenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using a suitable alkyl halide, such as 1-bromopropane, to introduce the propyl group.

    Methoxyphenyl Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazoline-5-yl)methanol.

    Substitution: (2-hydroxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol.

Scientific Research Applications

Chemistry

In chemistry, (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The imidazole ring is a common motif in many bioactive molecules, and the presence of the methoxyphenyl group may enhance its interaction with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is largely dependent on its interaction with specific molecular targets. The imidazole ring can act as a ligand for various enzymes and receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-hydroxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
  • (2-methoxyphenyl)(1-methyl-2-ethyl-1H-imidazol-5-yl)methanol
  • (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-4-yl)methanol

Uniqueness

Compared to similar compounds, (2-methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol stands out due to the specific positioning of the methoxy group and the propyl chain. These structural features can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

(2-methoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-7-14-16-10-12(17(14)2)15(18)11-8-5-6-9-13(11)19-3/h5-6,8-10,15,18H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKAECYBSGSPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387117
Record name (2-Methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6035-04-7
Record name (2-Methoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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